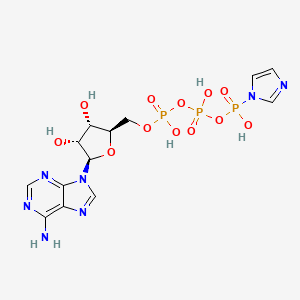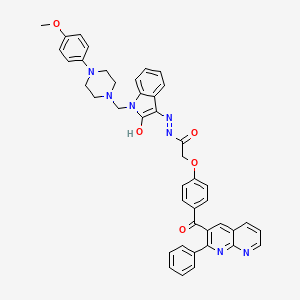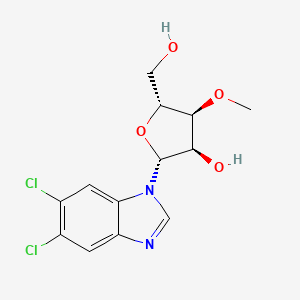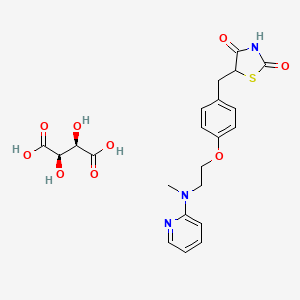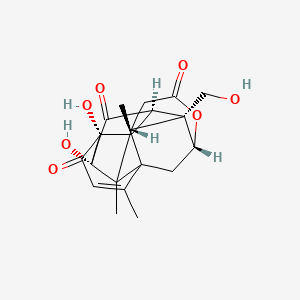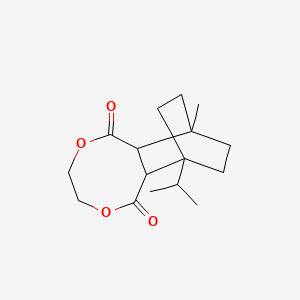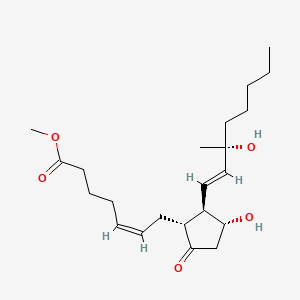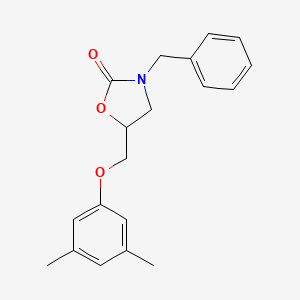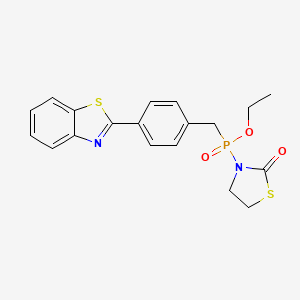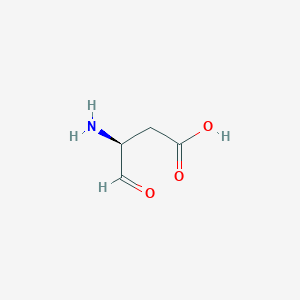
(3S)-3-amino-4-oxobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-3-amino-4-oxobutanoic acid, also known as L-aspartic acid β-semialdehyde, is an important intermediate in the biosynthesis of several amino acids, including lysine, methionine, and threonine. This compound plays a crucial role in various metabolic pathways and is of significant interest in both biochemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-4-oxobutanoic acid typically involves the reduction of aspartic acid derivatives. One common method is the reduction of aspartic acid β-methyl ester using sodium borohydride in methanol. The reaction is carried out at low temperatures to prevent over-reduction and to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce the compound. The fermentation broth is then subjected to various purification steps, including filtration, ion exchange chromatography, and crystallization, to obtain the pure product.
化学反应分析
Types of Reactions
(3S)-3-amino-4-oxobutanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aspartic acid.
Reduction: Further reduction can lead to the formation of 3-amino-4-hydroxybutanoic acid.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as acyl chlorides and anhydrides are used for substitution reactions involving the amino group.
Major Products Formed
Oxidation: Aspartic acid.
Reduction: 3-amino-4-hydroxybutanoic acid.
Substitution: Various N-substituted derivatives.
科学研究应用
(3S)-3-amino-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the synthesis of antibiotics and other pharmaceuticals.
Industry: It is used in the production of amino acids and other biochemicals through fermentation processes.
作用机制
The mechanism of action of (3S)-3-amino-4-oxobutanoic acid involves its role as an intermediate in the biosynthesis of essential amino acids. It acts as a substrate for various enzymes, including aspartate semialdehyde dehydrogenase, which catalyzes its conversion to other important metabolites. The molecular targets and pathways involved include the aspartate pathway, which is crucial for the synthesis of lysine, methionine, and threonine.
相似化合物的比较
Similar Compounds
Aspartic Acid: A precursor in the synthesis of (3S)-3-amino-4-oxobutanoic acid.
3-amino-4-hydroxybutanoic acid: A reduction product of this compound.
Lysine, Methionine, Threonine: Amino acids synthesized from this compound.
Uniqueness
This compound is unique due to its specific role as an intermediate in the biosynthesis of essential amino acids. Its ability to undergo various chemical reactions and its involvement in multiple metabolic pathways make it a versatile and valuable compound in both research and industrial applications.
属性
CAS 编号 |
21653-98-5 |
|---|---|
分子式 |
C4H7NO3 |
分子量 |
117.10 g/mol |
IUPAC 名称 |
(3S)-3-amino-4-oxobutanoic acid |
InChI |
InChI=1S/C4H7NO3/c5-3(2-6)1-4(7)8/h2-3H,1,5H2,(H,7,8)/t3-/m0/s1 |
InChI 键 |
CGJJPOYORMGCGE-VKHMYHEASA-N |
手性 SMILES |
C([C@@H](C=O)N)C(=O)O |
规范 SMILES |
C(C(C=O)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


